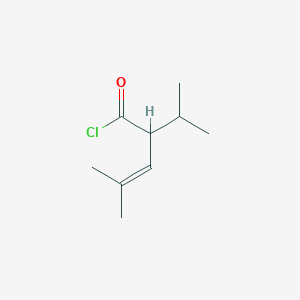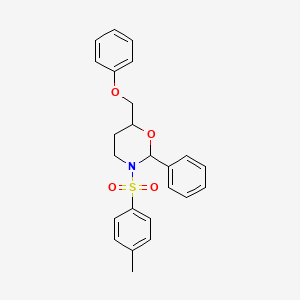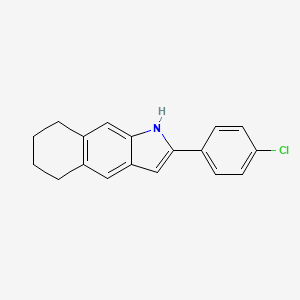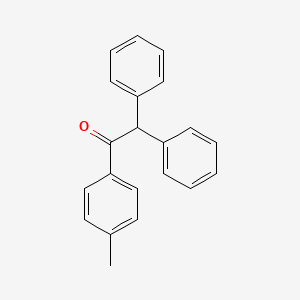![molecular formula C17H12O B14667775 1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one CAS No. 37913-11-4](/img/structure/B14667775.png)
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one is a polycyclic aromatic ketone with the molecular formula C29H20O. This compound is known for its unique structure, which includes a cyclopenta-fused phenanthrene ring system. It is also referred to as 1,3-diphenylcyclopenta[l]phenanthren-2-one .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires high temperatures and the presence of catalysts to facilitate the formation of the cyclopenta-fused ring system .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-cyclopenta[l]phenanthren-2-one
- 2,3-Dihydro-1H-cyclopenta[c]phenanthren-1-one
- 3-Hydroxy-13-methyl-hexahydro-cyclopenta[a]phenanthren-17-one .
Uniqueness
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one is unique due to its specific cyclopenta-fused phenanthrene structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
37913-11-4 |
|---|---|
Fórmula molecular |
C17H12O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
1,3-dihydrocyclopenta[l]phenanthren-2-one |
InChI |
InChI=1S/C17H12O/c18-11-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17(16)10-11/h1-8H,9-10H2 |
Clave InChI |
AWDMMAQKTSAXCH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC2=C1C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


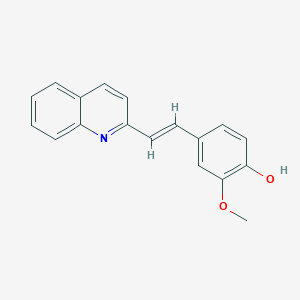
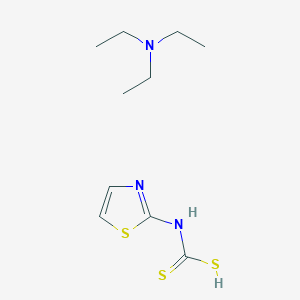
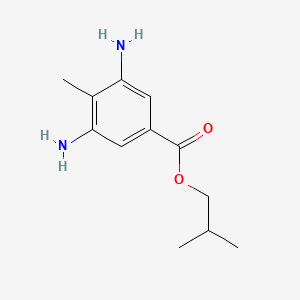
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)
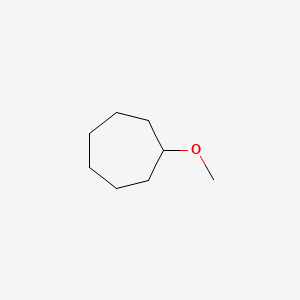
phosphanium bromide](/img/structure/B14667760.png)
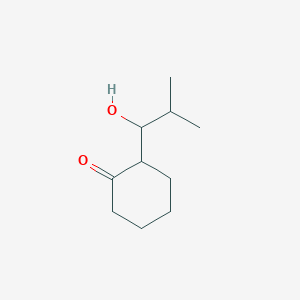
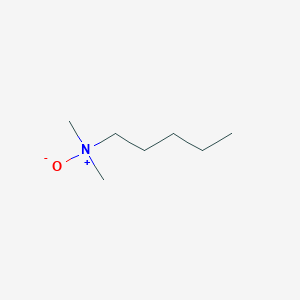
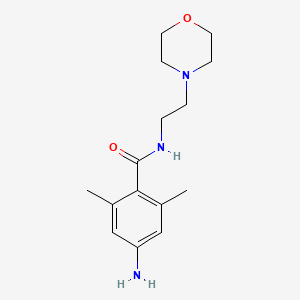
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
